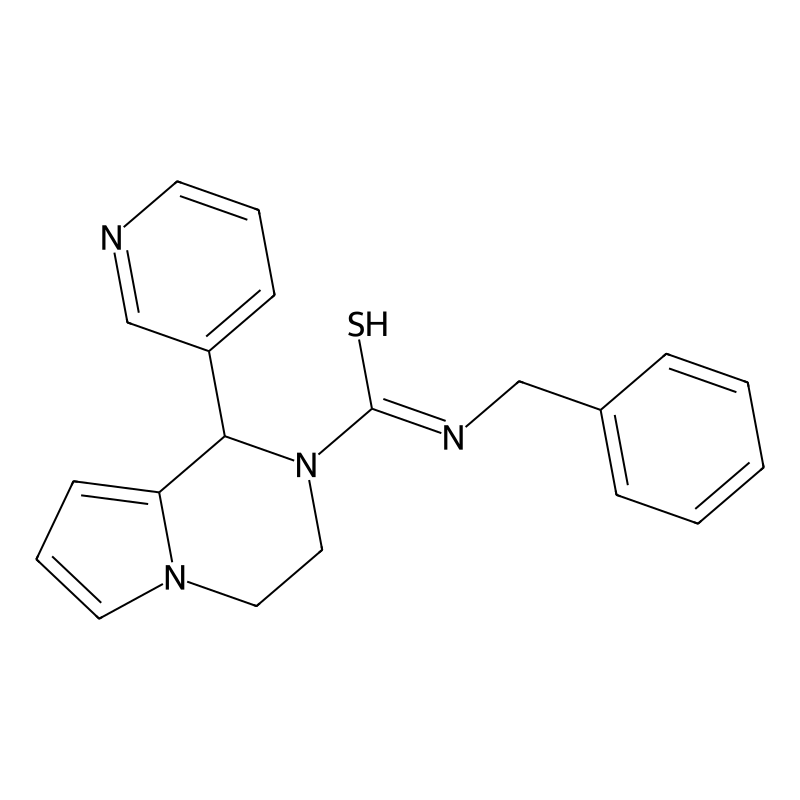

N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Pyrrolopyrazine, a biologically active scaffold, contains pyrrole and pyrazine rings. Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- Synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- Pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .

- Pyrazine derivatives possess numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory .

- Many synthesized pyrazine derivatives deserve special attention because of their pharmacological activity such as Pyrazinamide which is a known anti-tuberculosis agent, Glipizide as anti-diabetic, amiloride as diuretic, thionazine as insecticide and nematicide, bortezomib and Oltipraz as anti-cancer drugs .

- Pyrazine derivatives play significant roles in medical and pharmaceutical fields. They are involved in the synthesis of numerous drugs due to their bioactive properties. This includes antihypertensives, antituberculosis drugs, antihistamines, and more .

- Pyrazine compounds comprise a variety of pharmacological action, including antipyretic, anti-inflammatory, analgesic, anticancer, antibacterial, and antioxidant activity .

- They can be used to carry out different types of coupling reaction i.e., Suzuki, Buchwald Hartwig, oxidative coupling reactions .

Pyrrolopyrazine Derivatives in Medicinal Chemistry

Pyrazine Derivatives as Versatile Scaffolds

Pyrazine in Medical and Pharmaceutical Fields

Pyrazine Derivatives in Bio-Applications

N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a bicyclic structure composed of a pyrrolo[1,2-a]pyrazine core fused with a benzyl group and a pyridine moiety. The presence of sulfur in the carbothioamide functional group adds to its chemical diversity. With a molecular formula of C₁₈H₁₈N₄S and a molecular weight of 348.47 g/mol, this compound exhibits intriguing chemical properties that may be leveraged in various applications.

The chemical reactivity of N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide can be influenced by the functional groups present in its structure. Key reactions include:

- Nucleophilic Substitutions: The compound can undergo nucleophilic attack at the carbon atoms adjacent to the sulfur atom in the carbothioamide group.

- Suzuki Cross-Coupling Reactions: This compound can participate in Suzuki reactions to form carbon-carbon bonds, which are essential in organic synthesis.

- Cyclization Reactions: The presence of nitrogen atoms allows for potential cyclization under acidic or basic conditions, leading to the formation of various derivatives.

Research indicates that compounds structurally related to N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide exhibit significant biological activities. Specifically, derivatives of similar structures have shown:

- Antiviral Properties: Certain benzamide-based derivatives have demonstrated efficacy against influenza viruses.

- Antibacterial and Antifungal Activities: Related compounds have been studied for their ability to combat bacterial and fungal infections.

- Anticancer Effects: The interaction of this compound with specific molecular targets may inhibit cell proliferation, suggesting potential applications in cancer therapy.

The synthesis of N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide typically involves several steps:

- Formation of N-benzylated Pyridine: The reaction starts with pyridine derivatives treated with benzyl halides under basic conditions to yield an N-benzylated intermediate.

- Cyclization: This intermediate undergoes cyclization with appropriate reagents (e.g., amines) to form the dihydropyrrolo[1,2-a]pyrazine structure.

- Thioamide Formation: Finally, treatment with thioketones or thioureas can yield the carbothioamide group.

N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide has potential applications in:

- Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting viral infections or cancer.

- Materials Science: Due to its electronic properties, it may be explored for applications in nonlinear optical materials.

The mechanism of action for N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide involves interactions with specific molecular targets within biological systems. These interactions can modulate enzyme activities or receptor functions, potentially leading to alterations in cellular pathways associated with disease processes.

N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide can be compared with other similar compounds based on structural and functional characteristics:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| N-benzyl-N-methyl-1-(2-fluorophenyl)pyrrolo[1,2-a]pyrazine-3-carboxamide | Contains a fluorinated phenyl group | Enhanced lipophilicity and altered pharmacokinetics |

| N-(pyridin-2-yl)amides | Similar pyridine ring structure | Different substituents affecting biological activity |

| 3-bromoimidazo[1,2-a]pyridines | Contains an imidazo ring system | Presence of bromine introduces unique reactivity |

| Pyrazolo[3,4-d]pyrimidines | Similar pyrazolo ring system | Variations in substituents influence properties |

The uniqueness of N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide lies in its specific combination of structural features that confer distinct chemical and biological properties compared to these similar compounds.